2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

説明

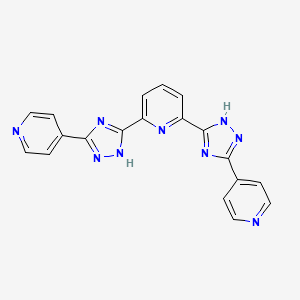

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a versatile compound known for its unique structure and properties. This compound features a central pyridine ring substituted with two 1,2,4-triazole rings, each further substituted with a pyridine ring. This structure allows it to act as a terdentate ligand, making it highly valuable in coordination chemistry and various scientific applications.

特性

分子式 |

C19H13N9 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC名 |

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine |

InChI |

InChI=1S/C19H13N9/c1-2-14(18-23-16(25-27-18)12-4-8-20-9-5-12)22-15(3-1)19-24-17(26-28-19)13-6-10-21-11-7-13/h1-11H,(H,23,25,27)(H,24,26,28) |

InChIキー |

PZOHHVCEVSBOLS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3)C4=NC(=NN4)C5=CC=NC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst to form the triazole rings. The final step involves the coupling of the triazole rings with the central pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with metal ions, which are useful in catalysis and materials science.

Substitution Reactions: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Copper Catalysts: Used in the initial “click” reaction to form the triazole rings.

Metal Salts: Employed in coordination reactions to form metal complexes.

Major Products

科学的研究の応用

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:

Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.

Photochemistry: Employed in the development of photoluminescent materials.

Biomedicine: Investigated for its potential in enzyme inhibition and as a therapeutic agent.

Polymer Science: Used to create functionalized polymers with unique properties.

作用機序

The mechanism of action of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metals, influencing their electronic properties and reactivity. This coordination can modulate the activity of metal centers in catalytic processes and enhance the photophysical properties of materials .

類似化合物との比較

Similar Compounds

2,6-bis(1,2,3-triazol-4-yl)pyridine: Another terdentate ligand with similar coordination properties.

2,2’6’,2’'-terpyridine: A well-known ligand used in coordination chemistry with a different structural motif.

Uniqueness

2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine stands out due to its unique combination of pyridine and triazole rings, providing a versatile platform for functionalization and coordination. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in various scientific fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。